molecular formula C14H13BrN2O3 B5704626 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide

Cat. No. B5704626
M. Wt: 337.17 g/mol
InChI Key: MYEUJDNLPXKFIY-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide, also known as BNIPAC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BNIPAC is a chemical compound that belongs to the acrylamide family and has a molecular formula of C15H13BrN2O3.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is still under investigation, but it is believed that 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide interacts with cell membranes and forms nanoparticle aggregates that can penetrate the cell membrane and deliver drugs or other molecules to the cell interior. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has also been found to have a high binding affinity for proteins, which may contribute to its drug delivery properties.
Biochemical and physiological effects
Studies have shown that 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has low toxicity and does not cause significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to fully understand the safety and toxicity profile of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is its ability to self-assemble into nanoparticles, which makes it an effective drug delivery agent. Additionally, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has a high binding affinity for proteins, which can enhance its drug delivery properties. However, one of the limitations of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide research, including the development of new synthesis methods that can produce 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide with higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide and its potential applications in drug delivery, tissue engineering, and bioimaging. Other future directions may include the modification of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide to enhance its properties or the development of new applications for 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide in other fields.

Synthesis Methods

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide can be synthesized through a multistep process that involves the reaction of 6-bromo-1,3-benzodioxole with ethyl cyanoacetate, followed by the reaction of the resulting product with N-isopropyl acrylamide. The final product is obtained through purification and isolation procedures. This synthesis method has been optimized to produce high yields of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide with high purity.

Scientific Research Applications

3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been the focus of scientific research due to its potential applications in various fields such as drug delivery, tissue engineering, and bioimaging. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been found to be an effective drug delivery agent due to its ability to self-assemble into nanoparticles that can encapsulate drugs and target specific cells or tissues. 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has also been used in tissue engineering as a scaffold material that can support cell growth and differentiation. Additionally, 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been used in bioimaging as a fluorescent probe that can detect specific molecules or cells.

properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-8(2)17-14(18)10(6-16)3-9-4-12-13(5-11(9)15)20-7-19-12/h3-5,8H,7H2,1-2H3,(H,17,18)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUJDNLPXKFIY-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC2=C(C=C1Br)OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC2=C(C=C1Br)OCO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide

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